Octadecylmethylchlorosilane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

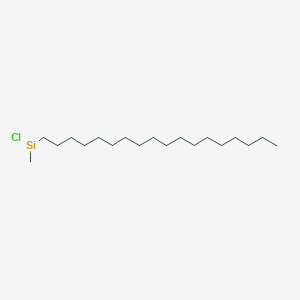

Octadecylmethylchlorosilane: is an organosilicon compound with the chemical formula C19H41ClSi . It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is characterized by the presence of an octadecyl group, a methyl group, and a chlorine atom attached to a silicon atom. It is typically a colorless liquid with a molecular weight of 333.07 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Octadecylmethylchlorosilane can be synthesized through the reaction of chloromethylsilane with octadecyl lithium chloride. The specific preparation method can be adjusted based on the required purity, scale, and application field .

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct chlorination of octadecylmethylsilane. This process requires careful control of reaction conditions to ensure high yield and purity. The reaction typically takes place in a controlled environment to prevent contamination and ensure safety .

化学反应分析

Types of Reactions: Octadecylmethylchlorosilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Hydrolysis: In the presence of water or moisture, this compound can hydrolyze to form silanols and hydrochloric acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles. These reactions typically occur under mild conditions with the use of a catalyst.

Hydrolysis: This reaction occurs readily in the presence of water or moisture, often at room temperature.

Major Products Formed:

Substitution Reactions: Depending on the nucleophile used, the major products can include octadecylmethylsilanol, octadecylmethylamine, etc.

Hydrolysis: The primary products are octadecylmethylsilanol and hydrochloric acid.

科学研究应用

Surface Modification

One of the primary applications of ODMCS is in surface modification. By forming self-assembled monolayers (SAMs) on substrates, ODMCS can significantly alter the surface properties of materials:

- Hydrophobic Coatings : ODMCS is used to create hydrophobic surfaces on glass, metals, and polymers. This is particularly beneficial in applications requiring water-repellent properties, such as in coatings for outdoor equipment or in microfluidic devices .

- Biocompatibility : The hydrophobic nature of ODMCS can enhance the biocompatibility of medical devices by reducing protein adsorption and cell adhesion, making it suitable for implants and drug delivery systems .

Materials Science

In materials science, ODMCS plays a crucial role in enhancing the mechanical and thermal properties of composites:

- Composite Materials : The incorporation of ODMCS into polymer matrices improves the dispersion of fillers and enhances the mechanical strength of composites. This is particularly useful in creating lightweight yet strong materials for automotive and aerospace applications .

- Nanotechnology : ODMCS is utilized in the synthesis of nanoparticles and nanocomposites. Its ability to modify the surface properties of nanoparticles enhances their stability and functionality in various applications, including catalysis and drug delivery .

Nanofabrication

The use of ODMCS in nanofabrication techniques has opened new avenues for creating advanced materials:

- Template-Assisted Fabrication : ODMCS can be used to modify templates that guide the growth of nanostructures. This technique is crucial in developing nanoscale devices for electronics and photonics .

- Functionalization of Nanomaterials : The ability to functionalize nanoparticles with ODMCS allows for tailored interactions with biological systems or specific chemical environments, enhancing their applicability in sensing and imaging technologies .

Biomedical Applications

In the biomedical field, ODMCS has shown promise in various applications:

- Drug Delivery Systems : By modifying nanoparticles with ODMCS, researchers have developed drug delivery systems that exhibit improved release profiles and targeted delivery capabilities .

- Tissue Engineering : The hydrophobicity imparted by ODMCS can be beneficial in creating scaffolds that promote cell growth while minimizing non-specific protein adsorption, thus enhancing tissue engineering strategies .

Case Study 1: Hydrophobic Coating Development

A study demonstrated the effectiveness of ODMCS in creating hydrophobic coatings on glass substrates. The resulting surfaces exhibited a contact angle greater than 100 degrees, indicating excellent water repellency. This property was leveraged to improve the durability of outdoor glass installations.

Case Study 2: Drug Delivery Enhancement

Research involving ODMCS-modified nanoparticles showed a significant increase in drug loading capacity and controlled release rates compared to unmodified counterparts. This advancement highlights its potential in improving therapeutic outcomes for cancer treatments.

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Surface Modification | Hydrophobic coatings on glass and metals | Enhanced water repellency |

| Materials Science | Composite materials for automotive applications | Improved mechanical strength |

| Nanotechnology | Template-assisted fabrication | Creation of nanoscale devices |

| Biomedical Applications | Drug delivery systems and tissue engineering | Targeted delivery and enhanced biocompatibility |

作用机制

The mechanism of action of octadecylmethylchlorosilane primarily involves its ability to form strong covalent bonds with various substrates. The chlorine atom in the compound can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This reaction imparts hydrophobic properties to the surface, making it water-repellent .

相似化合物的比较

Octadecyltrichlorosilane: Similar to octadecylmethylchlorosilane but contains three chlorine atoms attached to the silicon atom.

Octadecyldimethylchlorosilane: Contains two methyl groups and one chlorine atom attached to the silicon atom.

Octadecylmethyldichlorosilane: Contains two chlorine atoms and one methyl group attached to the silicon atom.

Uniqueness: this compound is unique due to its specific combination of an octadecyl group, a methyl group, and a chlorine atom. This unique structure allows it to be used in a wide range of applications, from surface modification to the synthesis of advanced materials .

生物活性

Octadecylmethylchlorosilane (OMCS) is an organosilicon compound characterized by its long hydrocarbon chain and unique chemical properties. Its structure comprises a silicon atom bonded to two methyl groups and a chlorine atom, with an octadecyl group (C18H37) attached. This configuration imparts specific biological activities and applications, particularly in surface modification, drug delivery systems, and as a coupling agent in various biochemical processes.

- Molecular Formula : C19H41ClSi

- Molecular Weight : 348.06 g/mol

- Structure : Features a hydrophobic octadecyl chain that enhances its interaction with biological membranes.

OMCS functions primarily through its ability to modify surface properties. The chlorine atom reacts with hydroxyl groups on surfaces, facilitating covalent bonding. This interaction alters the wettability and hydrophobicity of the surfaces, making them more resistant to water and other polar solvents, which can influence biological interactions.

Biological Activity

The biological activity of OMCS is significant in several areas:

1. Cytotoxicity

Studies indicate that OMCS exhibits cytotoxic effects on various cell lines, attributed to its hydrophobic nature and chlorine content. The interaction with cell membranes can disrupt cellular integrity, leading to apoptosis or necrosis in sensitive cell types .

2. Surface Modification

OMCS is widely used in surface modification due to its ability to create hydrophobic surfaces. This property is beneficial in biomedical applications where reduced protein adsorption is desired, such as in the development of blood-contacting devices .

3. Drug Delivery Systems

Research has shown that OMCS can enhance the delivery efficiency of drugs by modifying the surface characteristics of nanoparticles or drug carriers. The hydrophobic nature of OMCS can improve the stability and bioavailability of hydrophobic drugs .

Case Studies

Several studies have explored the biological activity and applications of OMCS:

- Surface Modification for Drug Delivery : In a study investigating the use of OMCS-coated nanoparticles for drug delivery, it was found that the modified surfaces significantly improved drug loading and release profiles compared to unmodified carriers .

- Cytotoxicity Assessment : A cytotoxicity study on mammalian cell lines revealed that exposure to OMCS resulted in dose-dependent cell death, highlighting its potential risks in biomedical applications .

Comparison of Biological Activities

| Property | This compound | Other Silanes |

|---|---|---|

| Cytotoxicity | Moderate to High | Varies (generally lower) |

| Hydrophobicity | High | Moderate |

| Surface Modification Efficacy | High | Varies |

Grafting Efficiency

| Grafting Agent | Water Contact Angle (°) | Sorption Capacity (g/g) |

|---|---|---|

| This compound | 150 | 6.5–10.8 |

| Octadecyltrichlorosilane | 169 | 3.86–5.27 |

| Dimethylchlorosilane | 142 | 2.0 |

属性

InChI |

InChI=1S/C19H40ClSi/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(2)20/h3-19H2,1-2H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHXJCBRDQLLMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40ClSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。